4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline
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Overview
Description
N-(4-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE typically involves the condensation of 4-chloroaniline with an appropriate isoindoline derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amine derivatives.
Substitution: Halogenation reactions using reagents like bromine (Br2) or iodine (I2) can introduce additional halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), iodine (I2)
Major Products
Scientific Research Applications
N-(4-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE has been studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-(4-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N-[2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE
- N-(4-FLUOROPHENYL)-N-[2-(4-FLUOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE
- N-(4-METHOXYPHENYL)-N-[2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE
Uniqueness
N-(4-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDEN]AMINE is unique due to the presence of two chlorophenyl groups, which impart distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14Cl2N2 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
N,2-bis(4-chlorophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C20H14Cl2N2/c21-15-5-9-17(10-6-15)23-20-19-4-2-1-3-14(19)13-24(20)18-11-7-16(22)8-12-18/h1-12H,13H2 |
InChI Key |
UDXLICZFPRSKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)N1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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